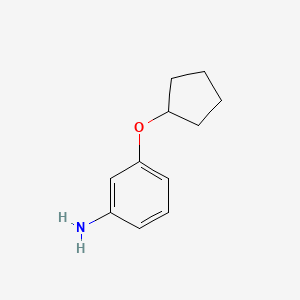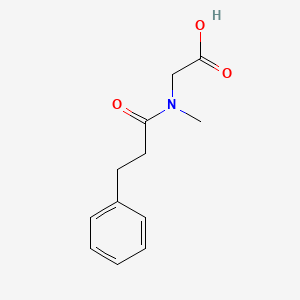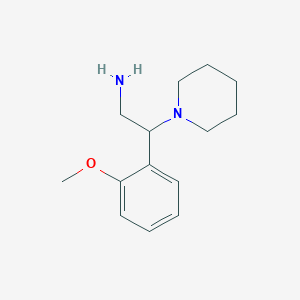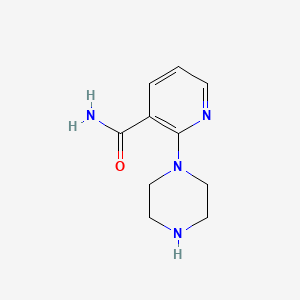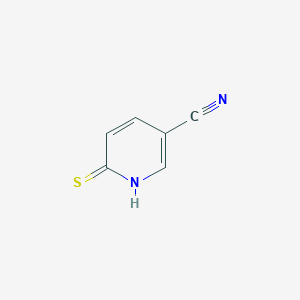
4-(Pyrrolidine-1-sulfonyl)-benzylamine
Übersicht
Beschreibung
Pyrrolidine is a cyclic secondary amine, a member of the class of compounds known as pyrrolidines . It’s a colorless liquid with an ammonia-like odor . Benzylamine is a primary amine compound having a benzyl group as the N-substituent. It’s used in the manufacture of pharmaceuticals, synthetic resins, dyes, and rubber accelerators .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a subject of interest in medicinal chemistry . They can be synthesized through various methods, including the reaction of amines with ketones or aldehydes followed by reduction .Molecular Structure Analysis
The molecular structure of a compound like “4-(Pyrrolidine-1-sulfonyl)-benzylamine” would likely involve a benzyl group (a benzene ring attached to a CH2 group), attached to a pyrrolidine ring via a sulfonyl group (-SO2-). The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Pyrrolidine and benzylamine derivatives are known to participate in a variety of chemical reactions. They often act as bases due to the presence of the nitrogen atom, which can donate a pair of electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrrolidine-1-sulfonyl)-benzylamine” would depend on its exact molecular structure. Generally, amines like pyrrolidine and benzylamine are polar compounds and can participate in hydrogen bonding, affecting their boiling points and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Rhodium-Catalyzed Intramolecular C-H Bond Activation
The compound 4-(Pyrrolidine-1-sulfonyl)-benzylamine is used in the synthesis of cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines through rhodium-catalyzed intramolecular C-H bond activation. This process yields good yields and high stereoselectivities (Senoo et al., 2016).
Synthesis of 4-(Trifluoromethyl)pyrrolidines
It is a key compound in the synthesis of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups, showcasing its role in creating complex molecular structures (Markitanov et al., 2016).
Preparation of Stereodefined Pyrrolidines
Utilized in preparing stereodefined pyrrolidines and other cyclic compounds, highlighting its utility in the creation of diverse molecular structures (Senoo et al., 2016).
Biomedical Research
Influence on Acetylcholine Release
A derivative of 4-(Pyrrolidine-1-sulfonyl)-benzylamine acts as a potent and selective 5-HT6 receptor antagonist, influencing acetylcholine release in the cortex. This suggests its potential in treating cognitive deficits (Riemer et al., 2003).
Synthesis of Novel Soluble Fluorinated Polyamides
It contributes to the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides have potential applications in materials science (Liu et al., 2013).
Chemical Synthesis and Catalysis
Synthesis of Trans-[Co(III)(bpb)(amine)2]X
The compound plays a role in the synthesis of Co(III) complexes, highlighting its importance in the field of inorganic chemistry and potential applications in catalysis (Amirnasr et al., 2002).
Platinum-Catalyzed Hydroamination
Demonstrates utility in platinum-catalyzed intramolecular hydroamination, forming pyrrolidine derivatives, showing its potential in synthetic organic chemistry (Bender & Widenhoefer, 2005).
Safety And Hazards
Zukünftige Richtungen
The future directions in the study of a compound like “4-(Pyrrolidine-1-sulfonyl)-benzylamine” would likely involve further exploration of its potential biological activities and the development of synthesis methods. Pyrrolidine derivatives are of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKDGDSVDJQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588558 | |
| Record name | 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidine-1-sulfonyl)-benzylamine | |
CAS RN |
784997-49-5 | |
| Record name | 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



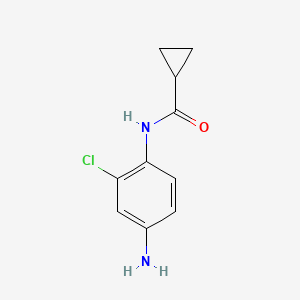
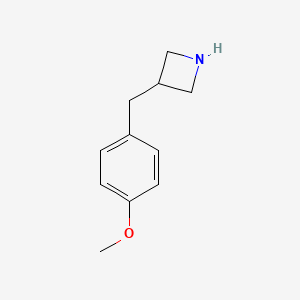



![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)
